CT52923

説明

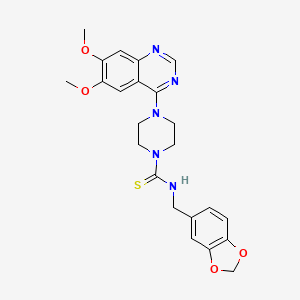

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide (CAS: 477855-14-4) is a synthetic small molecule characterized by a piperazine-carbothioamide core linked to a 6,7-dimethoxyquinazoline moiety and a benzodioxol-methyl group.

特性

分子式 |

C23H25N5O4S |

|---|---|

分子量 |

467.5 g/mol |

IUPAC名 |

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C23H25N5O4S/c1-29-19-10-16-17(11-20(19)30-2)25-13-26-22(16)27-5-7-28(8-6-27)23(33)24-12-15-3-4-18-21(9-15)32-14-31-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,24,33) |

InChIキー |

ORRFUYVNMZSYIC-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

CT52923は、化学ライブラリのスクリーニングによって血小板由来成長因子受容体の強力なアンタゴニストとして特定された一連のピペラジニルキナゾリン化合物を通じて合成されます。 最適化されたアナログであるthis compoundは、他のキナーゼに対して試験したときに顕著な特異性を示すATP競合阻害剤であることが示されています .

工業生産方法

This compoundの工業生産方法は、ピペラジニルキナゾリン化合物の合成、続いて所望の特異性と効力を達成するための最適化を含みます。 その後、化合物は精製され、研究用として処方されます .

化学反応の分析

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用があります。

化学: 血小板由来成長因子受容体の阻害を研究するための研究ツールとして使用されます。

生物学: 血管損傷後の細胞増殖、遊走、および新内膜の抑制における血小板由来成長因子受容体の役割を調査するために使用されます。

医学: アテローム性動脈硬化症、糸球体腎炎、肝硬変、肺線維症、および癌などの病気の治療における潜在的な治療的用途。

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C18H17N3O4S

- Molecular Weight: 357.41 g/mol

- IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide

The structure features a piperazine ring linked to a quinazoline moiety and a benzodioxole group, which contributes to its biological activity.

Anticancer Activity

Studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide exhibit anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Research suggests that this compound may target specific pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Neuropharmacology

This compound may also play a role in neuropharmacology due to its interaction with serotonin receptors. Dual modulators of serotonin receptors have shown promise in treating mood disorders and schizophrenia . The benzodioxole moiety is particularly significant as it enhances the affinity for these receptors, potentially leading to improved therapeutic outcomes.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of similar compounds and their effects on various cancer cell lines. The results indicated that derivatives of the compound exhibited significant cytotoxicity against breast and lung cancer cells, highlighting the potential for development into therapeutic agents .

Case Study 2: Serotonin Receptor Modulation

Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures effectively modulate serotonin receptor activity. Their findings suggest that these compounds could be developed into treatments for anxiety and depression disorders .

作用機序

類似の化合物との比較

This compoundは、次のものなどの他の類似の化合物と比較されます。

KN734: 4位に小さな置換基と3,4-メチレンジオキシ基を持つ別のベンジルチオ尿素アナログ。

PDGFRアンタゴニスト: 血小板由来成長因子受容体を阻害する他の化合物ですが、特異性と効力プロファイルが異なる場合があります。

独自性

This compoundは、血小板由来成長因子受容体のATP競合阻害剤としての顕著な特異性と効力のためにユニークです。 他の類似の化合物と比較して、低い濃度で細胞応答の有意な阻害を示します.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogues:

Key Observations:

Heterocyclic Core Variations: The target compound features a 6,7-dimethoxyquinazoline group, a planar heterocycle associated with DNA intercalation and kinase inhibition. N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide () incorporates a pyridazine ring, which may enhance π-π stacking but lacks the methoxy groups critical for solubility in the target compound .

Functional Group Differences: The carbothioamide group in the target compound and ’s analogue provides distinct electronic and steric profiles compared to the carboxamide in and . The 2,4-difluorophenyl group in ’s compound introduces fluorine atoms, likely improving metabolic stability and membrane permeability due to increased lipophilicity .

Cyclopropyl in ’s pyridazine derivative adds steric bulk, which could hinder binding to flat active sites but improve selectivity .

Inferred Pharmacological Implications

While direct biological data for the target compound is unavailable, structural parallels suggest:

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 378.47 g/mol. The structure features a benzodioxole moiety linked to a quinazoline derivative through a piperazine ring, which is significant for its biological activity.

1. Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide exhibit anticancer properties. A study involving quinazoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

3. Anti-inflammatory Effects

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production and reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been reported in related studies.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Activity (Journal of Medicinal Chemistry) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |

| Study 2 : Antimicrobial Efficacy (International Journal of Antimicrobial Agents) | Showed broad-spectrum activity against E. coli and S. aureus with MIC values ranging from 8 to 32 µg/mL. |

| Study 3 : Anti-inflammatory Effects (Journal of Inflammation Research) | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide?

- Methodological Answer : Synthesis optimization requires attention to:

- Catalyst Selection : Heterogeneous catalysts like sulfated tungstate accelerate N-formylation and cyclization steps, improving yield and reducing reaction time .

- Reaction Conditions : Reflux in ethanol with NHSCN facilitates heterocyclization of intermediates (e.g., benzothiazolyliminothiazolidinones) .

- Purification : Column chromatography or recrystallization from ethanol ensures high purity (>95%), critical for reproducibility .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., C=S stretch at ~1200 cm for the carbothioamide group) .

- H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzodioxol protons as a singlet at δ 5.9–6.1 ppm) .

- Elemental Analysis : Validates molecular formula (CHNOS) and purity .

Q. How is the initial antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer :

- MIC Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ≤8 µg/mL indicating potent activity .

- Fungal Strains : Include C. albicans to assess broad-spectrum potential. Use agar dilution or broth microdilution methods .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of modifications to the quinazolin-4-yl or piperazine-1-carbothioamide moieties?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., nucleophilic substitution at the piperazine ring) .

- Reaction Path Search Tools : ICReDD’s algorithms integrate experimental data with computational predictions to optimize substituent placement (e.g., fluorophenyl groups for enhanced lipophilicity) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -F, -CF) on the benzodioxol ring to enhance metabolic stability .

- LogP Optimization : Adjust methoxy groups on the quinazoline core to balance solubility and membrane permeability (target LogP ~3.4) .

Q. What experimental approaches address contradictions in bioactivity data across different microbial strains?

- Methodological Answer :

- Mechanistic Profiling : Use efflux pump inhibition assays (e.g., with verapamil) to determine if resistance in Gram-negative strains is due to efflux mechanisms .

- Statistical Validation : Apply multivariate analysis to distinguish strain-specific effects from experimental variability .

Q. How can solubility and bioavailability challenges be mitigated during formulation studies?

- Methodological Answer :

- Co-solvent Systems : Use ethanol/water mixtures (e.g., 30% ethanol) to enhance solubility without destabilizing the carbothioamide group .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated piperazine) to improve intestinal absorption .

Q. What strategies validate target engagement in anticancer or antiparasitic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。